trans-2,3-Epoxysuccinic acid

Vue d'ensemble

Description

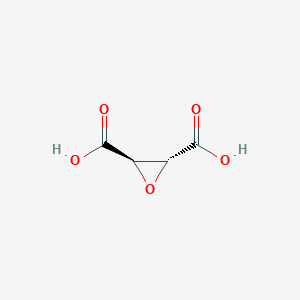

Trans-2,3-epoxysuccinic acid is the trans-2,3-epoxy derivative of succinic acid. It is an epoxide and a C4-dicarboxylic acid. It derives from a succinic acid. It is a conjugate acid of a trans-2,3-epoxysuccinate(2-).

Activité Biologique

Trans-2,3-epoxysuccinic acid (trans-EpS) is an important compound in biochemical research due to its unique structural features and biological activities. This article aims to explore its biological activity, mechanisms of action, and potential applications based on diverse scientific studies.

Chemical Structure and Properties

This compound is characterized by its epoxide group, which contributes to its reactivity and biological functions. Its molecular formula is CHO, with a net charge of 0 and an average mass of approximately 132.07 g/mol. The compound's stereochemistry plays a crucial role in its interactions with biological systems.

1. Biotransformation and Accumulation

This compound has been identified as a precursor in biotransformation processes. In studies involving the filamentous fungus Paecilomyces varioti, it was shown that the maximum accumulation of trans-EpS occurs in media containing specific metal ions (Cu and Fe) at optimal concentrations . This finding highlights the compound's role in metabolic pathways influenced by environmental factors.

2. Enzymatic Reactions

The compound has been shown to undergo stereospecific hydration catalyzed by fumarase from swine heart muscle, converting it into mesotartrate. This reaction demonstrates the compound's potential as a substrate for enzymatic transformations, which are significant in organic synthesis and metabolic engineering . The extent of conversion was reported to be approximately 45% under specific conditions, indicating its reactivity and utility in biocatalysis .

This compound exhibits various mechanisms of action that contribute to its biological effects:

- Inhibition of Enzymes : It has been observed that trans-EpS acts as a competitive inhibitor for fumarate hydratase, affecting the enzyme's activity and influencing metabolic fluxes within cells . This inhibition can have significant implications for metabolic pathways involving succinate and fumarate.

- Covalent Modification : Recent studies have identified trans-EpS as a selective covalent inactivator of Mycobacterium tuberculosis isocitrate lyase, suggesting its potential as a therapeutic agent against tuberculosis . This mechanism underscores the importance of trans-EpS in medicinal chemistry.

Applications

This compound has several promising applications:

- Synthetic Chemistry : Due to its epoxide functionality, trans-EpS serves as a valuable intermediate for synthesizing various biologically active compounds. It can be converted into optically active compounds that are essential in pharmaceuticals .

- Biotechnology : The compound's role in biotransformation processes makes it a candidate for biotechnological applications, particularly in the production of chiral intermediates used in drug synthesis.

Comparative Analysis

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHO | Epoxide group; precursor in biotransformation |

| Succinic Acid | CHO | Dicarboxylic acid without epoxide functionality |

| Fumaric Acid | CHO | Unsaturated dicarboxylic acid; trans configuration |

| Malic Acid | CHO | Contains hydroxyl groups; involved in metabolic pathways |

| Tartaric Acid | CHO | Optically active; derived from hydrolysis of epoxides |

Case Studies

- Fungal Metabolism : Research on Paecilomyces varioti demonstrated the accumulation of trans-EpS under specific nutrient conditions, providing insights into its metabolic roles within fungi .

- Enzymatic Studies : Studies utilizing fumarase revealed detailed kinetics of trans-EpS hydration, contributing to our understanding of enzyme-substrate interactions and potential industrial applications .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibiotic Synthesis

Trans-2,3-epoxysuccinic acid serves as a valuable precursor in the synthesis of optically active β-lactam antibiotics. Its ability to act as a "chiral synton" makes it crucial for developing compounds with specific stereochemistry, which is essential for the efficacy of many antibiotics . Research indicates that heating this compound in an aqueous ammonia solution can yield β-hydroxy-L-aspartic acid, a key intermediate for these antibiotics .

Biological Activity

Studies have shown that derivatives of this compound exhibit various biological effects, including antibacterial properties. The compound's ability to accumulate in specific conditions suggests potential for further exploration in medicinal chemistry .

Biochemical Research

Enzymatic Reactions

this compound is utilized in enzymatic studies where fumarase enzymes catalyze its hydration to produce mesotartrate. This reaction is significant for understanding metabolic pathways and enzyme specificity . The conversion rates observed during these studies provide insights into the reactivity and potential applications of the compound in biochemical processes.

Microbial Production

Research has demonstrated that certain fungi can produce this compound through fermentation processes. For instance, Paecilomyces varioti Bainier was shown to accumulate this compound effectively when cultured with specific metal ions . This biotechnological approach highlights the potential for sustainable production methods.

Industrial Applications

Chemical Synthesis

In industrial chemistry, this compound is used as a building block for synthesizing various chemical compounds. Its unique structure allows it to participate in reactions that form more complex molecules, making it valuable in the production of specialty chemicals and materials .

-

Antibiotic Development

A study highlighted the synthesis pathway from this compound to β-lactam antibiotics, emphasizing its role as a precursor and its impact on antibiotic efficacy . -

Microbial Fermentation

Research on Paecilomyces varioti demonstrated effective accumulation of this compound under optimized conditions, showcasing its potential for large-scale production in biotechnological applications . -

Enzymatic Activity Studies

Investigations into fumarase activity revealed significant conversion rates of this compound to mesotartrate, contributing to our understanding of enzymatic mechanisms and potential applications in metabolic engineering .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The epoxide ring undergoes hydrolysis to form diols or hydroxy acids, depending on conditions:

Acid-Catalyzed Hydrolysis

In acidic media (e.g., dilute H₂SO₄), TES hydrolyzes to meso-tartaric acid via protonation of the epoxide oxygen, followed by nucleophilic water attack .

Reaction Conditions

Base-Catalyzed Hydrolysis

Under alkaline conditions (e.g., aqueous NaOH), TES forms β-hydroxy-L-aspartic acid through ring opening and ammonia incorporation :

Key Parameters*

-

Temperature: 80–100°C

-

Catalyst: Aqueous NH₃ or NaOH

Hydrogenolysis

TES undergoes hydrogenolysis in solvent-free systems using supported metal catalysts (e.g., Pd/C or Ru/Al₂O₃) :

Reaction Pathway

Experimental Data*

| Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) |

|---|---|---|---|

| 5% Pd/C | 80 | 1.0 | 98 |

| 5% Ru/Al₂O₃ | 100 | 2.0 | 95 |

Mechanism : Heterolytic cleavage of the epoxide C–O bond followed by H₂ addition to form succinic acid .

Enzymatic Transformations

TES serves as a substrate for microbial enzymes, enabling stereospecific conversions:

Hydrolase-Catalyzed Ring Opening

Flavobacterium sp. expresses a succinic epoxide hydrolase that converts TES to meso-tartaric acid :

Biotransformation to β-Lactam Precursors

TES is enzymatically converted to β-hydroxy-L-aspartic acid in Aspergillus strains, a key intermediate for β-lactam antibiotics .

Fermentation Parameters

-

pH: 5.0–7.5

-

Yield

Propriétés

IUPAC Name |

(2R,3R)-oxirane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEMCPAKSGRHCN-JCYAYHJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H](O1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331465, DTXSID601016973 | |

| Record name | (-)-trans-2,3-Epoxysuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-trans-Epoxysuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17015-08-6, 141-36-6 | |

| Record name | (-)-trans-2,3-Epoxysuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-trans-Epoxysuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-trans-Epoxysuccinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.